(R)-3-(2,3-Dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione, also known as TAK-733 or TAK733, is a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [ [], [] ]. It is a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase active site [ [], [] ]. TAK-733 has emerged as a potential therapeutic agent in cancer research due to its potent antitumor activity observed in various preclinical studies [ [], [], [], [], [], [] ].
The synthesis of TAK-733 involves a structure-based drug design approach that focuses on creating novel bis-triazolopyridopyrimidines. This method aims to enhance the pharmacological profile of the compound while maintaining selectivity for the allosteric site of MEK .
The synthetic pathway typically includes:
Technical details regarding specific reagents, conditions, and yields are often proprietary but are essential for reproducibility in pharmaceutical chemistry.
TAK-733 exhibits a complex molecular structure characterized by a fused bicyclic system. Key structural features include:
The structural data indicate that TAK-733 binds selectively to the allosteric site of MEK, which is critical for its mechanism of action .
TAK-733's primary chemical reactions involve its interaction with MEK enzymes. The compound acts as an ATP-noncompetitive inhibitor, meaning it does not compete with ATP for binding but instead alters the enzyme's conformation to inhibit its activity.
Key reactions include:
TAK-733 exerts its effects by binding to the allosteric site of MEK1/2, leading to a conformational change that inhibits MEK's enzymatic activity. This inhibition prevents the phosphorylation of ERK, disrupting the MAPK signaling pathway that promotes cell proliferation and survival in tumors.
Key aspects of the mechanism include:
TAK-733 possesses several notable physical and chemical properties:
These properties are crucial for determining dosing strategies and formulation development in clinical settings.
TAK-733 is primarily investigated for its potential applications in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3